Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide for Researchers
Methyl Piperazine-2-carboxylate Dihydrochloride: A Technical Guide for Researchers
Introduction
Methyl piperazine-2-carboxylate dihydrochloride is a heterocyclic organic compound belonging to the piperazine family. Piperazines are six-membered rings containing two nitrogen atoms at opposite positions. This particular molecule is the methyl ester of piperazine-2-carboxylic acid, presented as a stable, water-soluble dihydrochloride salt. Its structural features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, owing to its ability to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl piperazine-2-carboxylate dihydrochloride for professionals in drug development and scientific research.
Chemical and Physical Properties
Methyl piperazine-2-carboxylate dihydrochloride is typically a white to off-white crystalline powder. The dihydrochloride salt form significantly enhances its solubility in aqueous solutions, a crucial property for many experimental and pharmaceutical applications.[1][2]
Table 1: Physicochemical Properties and Identifiers
| Property | Data |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ |
| Molecular Weight | 217.09 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar solvents such as water |
| Stability | Stable under normal storage conditions |
| Storage | Store in a cool, dry place in a tightly sealed container |
| CAS Number | 122323-88-0 (unspecified stereochemistry) |
| 637027-25-9 ((R)-enantiomer) | |
| 1334173-77-1 ((S)-enantiomer) |
Synthesis and Experimental Protocols
The synthesis of methyl piperazine-2-carboxylate dihydrochloride can be achieved through a multi-step process, typically starting from piperazine-2-carboxylic acid or its derivatives. A common and illustrative method involves the protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, and finally, deprotection to yield the desired product.
Experimental Protocol: Synthesis from Piperazine-2-carboxylic acid
This protocol is based on established methods for the synthesis of similar piperazine derivatives and provides a reliable pathway to obtain methyl piperazine-2-carboxylate dihydrochloride.[3]
Step 1: N-Boc Protection of Piperazine-2-carboxylic acid
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Suspend piperazine-2-carboxylic acid dihydrochloride in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Add a base, for example, potassium hydroxide, to the suspension and stir at room temperature to obtain the free piperazine-2-carboxylic acid.
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To this solution, add di-tert-butyl dicarbonate (Boc₂O) dissolved in 1,4-dioxane.
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Allow the reaction to proceed at room temperature overnight.
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After the reaction is complete, acidify the mixture and extract the N-Boc-piperazine-2-carboxylic acid with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected intermediate.
Step 2: Esterification to Methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate
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Dissolve the N-Boc-piperazine-2-carboxylic acid in an appropriate solvent, such as N,N-dimethylformamide (DMF).
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Add a base, for instance, cesium carbonate, to form the carboxylate salt.
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Introduce methyl iodide (CH₃I) to the reaction mixture.
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Heat the mixture (e.g., to 60°C) and stir overnight to facilitate the esterification.
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After completion, remove the solvent by evaporation.
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Extract the product, methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate, with a suitable organic solvent.
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Purify the product using column chromatography on silica gel.
Step 3: Deprotection to Methyl Piperazine-2-carboxylate Dihydrochloride
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Dissolve the purified methyl 4-tert-butoxycarbonyl-piperazine-2-carboxylate in a solvent like methanol or diethyl ether.
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Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 4N HCl in dioxane).
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Stir the mixture overnight. The dihydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the solid with a cold organic solvent (e.g., diethyl ether) to remove any impurities.
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Dry the final product, methyl piperazine-2-carboxylate dihydrochloride, under vacuum.
Applications in Research and Drug Development
Methyl piperazine-2-carboxylate dihydrochloride serves as a crucial starting material and intermediate in the synthesis of a wide range of more complex molecules.[1]
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Pharmaceutical Synthesis : The piperazine nucleus is a key pharmacophore in many approved drugs, including antidepressants, antipsychotics, antihistamines, and anti-anginal agents.[1] This compound provides a scaffold for the development of new chemical entities with potential therapeutic activities.
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Organic Synthesis : As a bifunctional molecule, it allows for selective modification at both the secondary amine and the ester group, enabling the construction of diverse molecular architectures.
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Chelating Agent : The nitrogen atoms in the piperazine ring can coordinate with metal ions, suggesting its potential use as a chelating agent.[2]
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Catalysis and Materials Science : It can be used in the synthesis of catalysts and metal-organic frameworks (MOFs).[1]
Biological Activity and Potential Signaling Pathways
While the specific biological activity of methyl piperazine-2-carboxylate dihydrochloride is not extensively documented, the broader class of piperazine-2-carboxylic acid derivatives has shown significant biological potential. A recent study highlighted the role of these derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of Alzheimer's disease.[4]
This suggests that derivatives of methyl piperazine-2-carboxylate could potentially modulate cholinergic signaling pathways.
Methyl piperazine-2-carboxylate dihydrochloride is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a versatile synthetic intermediate, combined with the proven biological relevance of the piperazine scaffold, makes it a valuable tool for the development of novel therapeutic agents. The potential for its derivatives to modulate key signaling pathways, such as the cholinergic system, warrants further investigation and highlights the promising future of this compound in biomedical research.
References
- 1. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 2. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
